molecular formula C12H8ClF2N3O B10968606 3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10968606
M. Wt: 283.66 g/mol
InChI Key: XIYXRYDNAGKACT-UHFFFAOYSA-N
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Description

3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.

    Reduction: Reduction reactions could be used to modify the compound, such as reducing any nitro groups to amines.

    Substitution: Halogen substitution reactions are common, where the chlorine atom might be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s application.

Comparison with Similar Compounds

Similar Compounds

    7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the difluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the chlorine and difluoromethyl groups in 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H8ClF2N3O

Molecular Weight

283.66 g/mol

IUPAC Name

3-chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H8ClF2N3O/c1-6-10(13)12-16-7(9-3-2-4-19-9)5-8(11(14)15)18(12)17-6/h2-5,11H,1H3

InChI Key

XIYXRYDNAGKACT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)F

Origin of Product

United States

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